molecular formula C9H6Cl2N2O B1598086 2-cyano-N-(2,3-dichlorophenyl)acetamide CAS No. 90418-04-5

2-cyano-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B1598086
CAS No.: 90418-04-5
M. Wt: 229.06 g/mol
InChI Key: PAARTMNKZUCFOT-UHFFFAOYSA-N
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Description

2-cyano-N-(2,3-dichlorophenyl)acetamide is a versatile organic compound with the molecular formula C9H6Cl2N2O. It is characterized by the presence of both cyano and carbonyl functional groups, which contribute to its reactivity and utility in various chemical reactions. This compound is commonly used as a building block in the synthesis of heterocyclic compounds and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichloroaniline with cyanoacetic acid or its derivatives. One common method involves the condensation of 2,3-dichloroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate, α-halogenated reagents (such as ethylchloroacetate), and bifunctional reagents (such as salicylaldehyde derivatives). The reactions are typically carried out in solvents like dimethylformamide (DMF) or ethanol, with bases such as potassium hydroxide (KOH) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as thiazolidinones, thiophenes, and iminochromenes. These products have significant biological and pharmacological activities .

Scientific Research Applications

2-cyano-N-(2,3-dichlorophenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.

    Biology: The compound and its derivatives have shown potential as inhibitors of enzymes such as proteases, making them valuable in biochemical research.

    Medicine: Some derivatives of this compound have demonstrated antiviral and anticancer activities, making them candidates for drug development.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,3-dichlorophenyl)acetamide and its derivatives involves the interaction with specific molecular targets, such as enzymes. For example, some derivatives act as inhibitors of proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

2-cyano-N-(2,3-dichlorophenyl)acetamide can be compared with other cyanoacetamide derivatives, such as:

  • 2-cyano-N-(2,4-dichlorophenyl)acetamide
  • 2-cyano-N-(3,4-dichlorophenyl)acetamide
  • 2-cyano-N-(2,5-dichlorophenyl)acetamide

These compounds share similar structural features but differ in the position of the chlorine substituents on the phenyl ring. The position of these substituents can influence the reactivity and biological activity of the compounds. For example, the 2,3-dichloro derivative may exhibit different binding affinities and selectivities compared to the 2,4-dichloro or 3,4-dichloro derivatives .

Conclusion

This compound is a valuable compound in the field of organic chemistry, with diverse applications in scientific research and industry. Its unique reactivity and ability to form various heterocyclic compounds make it an important building block for the synthesis of biologically active molecules. The compound’s potential as an enzyme inhibitor further highlights its significance in medicinal chemistry and drug development.

Properties

IUPAC Name

2-cyano-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7(9(6)11)13-8(14)4-5-12/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAARTMNKZUCFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368994
Record name 2-cyano-N-(2,3-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90418-04-5
Record name 2-cyano-N-(2,3-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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